molecular formula C17H14ClNO2 B15062978 3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline CAS No. 83054-56-2

3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline

Cat. No.: B15062978
CAS No.: 83054-56-2
M. Wt: 299.7 g/mol
InChI Key: QWNXCWKZJBMERZ-UHFFFAOYSA-N
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Description

3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a methoxy group, and a naphthalene ring, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyaniline: Similar in structure but lacks the naphthalene ring.

    4-Chloro-2-methylaniline: Contains a chloro and methyl group but differs in the position of substituents.

    3-Fluoro-p-anisidine: Contains a fluoro group instead of a chloro group.

Uniqueness

3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline is unique due to the presence of both a chloro group and a methoxynaphthalene moiety.

Properties

CAS No.

83054-56-2

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

3-chloro-4-(4-methoxynaphthalen-1-yl)oxyaniline

InChI

InChI=1S/C17H14ClNO2/c1-20-15-8-9-16(13-5-3-2-4-12(13)15)21-17-7-6-11(19)10-14(17)18/h2-10H,19H2,1H3

InChI Key

QWNXCWKZJBMERZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)OC3=C(C=C(C=C3)N)Cl

Origin of Product

United States

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